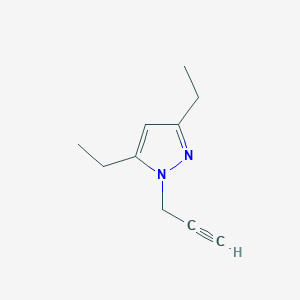

3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole

描述

属性

IUPAC Name |

3,5-diethyl-1-prop-2-ynylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-4-7-12-10(6-3)8-9(5-2)11-12/h1,8H,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJSPKAYDDLQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CC#C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3,5-Diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a pyrazole derivative that has attracted attention due to its diverse biological activities. Pyrazoles are known for their potential as pharmacologically active compounds, exhibiting a range of effects including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole, exhibit significant anti-inflammatory effects. These compounds often inhibit cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation.

Case Study:

A study evaluated various pyrazole derivatives for their anti-inflammatory activity using carrageenan-induced paw edema in rats. The findings suggested that compounds with electron-donating groups exhibited stronger anti-inflammatory properties compared to those with electron-withdrawing groups .

| Compound | COX Inhibition IC50 (µM) |

|---|---|

| 3,5-Diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole | TBD |

| Indomethacin | 0.05 |

| Celecoxib | 0.03 |

2. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. For instance, a series of pyrazole compounds were tested against various bacterial strains, demonstrating significant antimicrobial activity.

Research Findings:

In vitro tests showed that certain pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 3,5-Diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole | TBD | S. aureus |

| Pyrazole Derivative A | 0.22 | E. coli |

3. Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. For example, some studies reported that specific pyrazole compounds inhibited lactate dehydrogenase (LDH), an enzyme associated with cancer cell metabolism.

Case Study:

In a study involving human pancreatic cancer cell lines (MiaPaCa-2), a pyrazole-based compound demonstrated sub-micromolar inhibition of LDH and reduced cellular lactate output, indicating potential anticancer activity .

The biological activities of 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole can be attributed to its ability to interact with various biological targets:

- Inhibition of COX Enzymes: Leading to reduced prostaglandin synthesis and subsequent inflammation.

- Disruption of Bacterial Cell Wall Synthesis: Contributing to its antimicrobial effects.

- Inhibition of Tumor Metabolism: By targeting metabolic enzymes like LDH.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Pyrazole derivatives, including 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole, have been investigated for their potential anticancer properties. Research indicates that various pyrazole compounds exhibit significant growth inhibition against multiple cancer cell lines. For instance, a study reported that certain pyrazole derivatives demonstrated promising antiproliferative effects against human ovarian adenocarcinoma and lung carcinoma cells . The compound's ability to induce apoptosis in cancer cells further underscores its potential as an anticancer agent .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been extensively studied. Compounds similar to 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole have shown effectiveness against various pathogenic bacteria and fungi. For example, a series of pyrazole derivatives were evaluated for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, revealing significant antimicrobial potency .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, pyrazole compounds have demonstrated anti-inflammatory effects. Research has shown that certain derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity

The insecticidal properties of pyrazole derivatives have been explored in agricultural settings. Studies have indicated that compounds related to 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole exhibit effective pest control capabilities against various agricultural pests . For instance, newly synthesized pyrazole compounds were tested against Plodia interpunctella, showing promising results in pest management strategies.

Material Science

Fluorescent Dyes and Sensors

Pyrazole derivatives are being investigated for their utility in developing fluorescent substances and sensors. The unique electronic properties of these compounds allow for their application in creating materials that can detect specific ions or molecules through fluorescence quenching mechanisms .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a comprehensive study on the anticancer effects of pyrazole derivatives, researchers synthesized a series of compounds and screened them against various cancer cell lines. The results indicated that specific derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, highlighting their potential as novel anticancer therapies .

Case Study 2: Antimicrobial Screening

A systematic evaluation of antimicrobial activity was conducted on a range of pyrazole compounds. The findings revealed that certain derivatives demonstrated superior activity against resistant strains of bacteria compared to traditional antibiotics, suggesting their role in addressing antibiotic resistance issues .

准备方法

Synthesis via Cyclocondensation of Propargylic Ketones and Hydrazine

A common and effective approach for preparing 3,5-disubstituted pyrazoles, including 3,5-diethyl derivatives, involves the cyclocondensation of propargylic ketones with hydrazine or substituted hydrazines. The general reaction proceeds as follows:

- The propargylic ketone bearing ethyl substituents at the 3 and 5 positions is reacted with hydrazine hydrate or a substituted hydrazine derivative.

- The reaction is typically carried out in ethanol or acetonitrile under reflux conditions.

- Acidic or neutral conditions may be employed to facilitate cyclization.

- The propargyl group can be introduced at the N-1 position by using a propargyl-substituted hydrazine or by subsequent N-alkylation.

This method yields the desired 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole with moderate to high yields depending on reaction conditions.

N-Alkylation of 3,5-Diethyl-1H-pyrazole

Alternatively, the compound can be prepared by:

- First synthesizing 3,5-diethyl-1H-pyrazole via condensation of appropriate 1,3-dicarbonyl compounds (e.g., pentane-2,4-dione derivatives) with hydrazine.

- Subsequently performing N-alkylation at the N-1 position using propargyl bromide or propargyl chloride under basic conditions (e.g., potassium carbonate in DMF).

- This two-step approach allows selective substitution at the nitrogen atom without affecting the ethyl groups on the ring.

Metal-Catalyzed Cyclization Approaches

Metal catalysts such as palladium complexes have been reported to facilitate the formation of pyrazole derivatives via cyclization of hydrazone intermediates. For example:

- The use of palladium acetate with ligands such as 1,1’-bis(diphenylphosphino)ferrocene (DPPF) catalyzes the cyclization of hydrazone precursors to pyrazoles.

- Acidic media such as HCl or p-toluenesulfonic acid in ethanol promote ring closure.

- This method can be adapted to incorporate propargyl substituents at the N-1 position by using appropriately substituted hydrazones.

Representative Reaction Scheme for Preparation

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3,5-diethyl-1H-pyrazole + propargyl bromide | K2CO3, DMF, RT to reflux | 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole | 70–85 |

| 2 | Propargylic diketone + hydrazine hydrate | EtOH, reflux, acidic or neutral | 3,5-diethyl-1H-pyrazole intermediate | 60–90 |

| 3 | Hydrazone intermediate + Pd(OAc)2, DPPF | HCl/EtOH, reflux | Pyrazole derivative | 65–80 |

Note: Yields are approximate and depend on specific experimental conditions.

Research Findings and Optimization Notes

- Reaction Temperature and Solvent: Refluxing in ethanol or acetonitrile is commonly employed. Higher temperatures favor cyclization but may lead to side reactions.

- Catalyst Use: Palladium-catalyzed methods improve regioselectivity and yield but require careful ligand and acid choice.

- Base Selection for N-Alkylation: Potassium carbonate is preferred for mild conditions; stronger bases may cause decomposition.

- Propargyl Group Stability: The triple bond in the propargyl substituent is stable under typical reaction conditions but sensitive to strong acids or bases.

Summary Table of Preparation Methods

| Method | Key Reactants | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation of propargylic ketones with hydrazine | Propargylic diketone, hydrazine hydrate | Reflux in EtOH, acidic/neutral | Direct formation of 3,5-diethyl pyrazole core | Requires preparation of propargylic diketone |

| N-Alkylation of 3,5-diethyl-1H-pyrazole | 3,5-diethyl-1H-pyrazole, propargyl bromide | Base (K2CO3), DMF, RT to reflux | Straightforward, high selectivity | Requires prior synthesis of pyrazole core |

| Pd-catalyzed cyclization of hydrazones | Hydrazone intermediate, Pd(OAc)2, DPPF | Acidic medium, reflux | Good yields, regioselective | Catalyst cost, sensitivity to conditions |

常见问题

Q. How to design mechanistic studies for its use in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。